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Compound of Interest

Compound Name: 4-Hydroxy-3-phenylbutan-2-one
CAS No.: 62559-37-9
Cat. No.: B1626693

Get Quote

Critical Disambiguation & Chemical Identity

WARNING: Before proceeding, it is imperative to distinguish this analyte from its structural

isomer, "Raspberry Ketone" (Rheosmin).[1]

o Target Molecule (This Protocol): 4-Hydroxy-3-phenylbutan-2-one[1][2][3][4][5][6][7][8]
o CAS: 62559-37-9[1][2][3][4][5][8]
o Structure: A phenyl ring at the C3 position; hydroxyl group on the terminal C4.[1]
o Role: Specialized fixative, balsamic modifier, synthetic intermediate.[1]

¢ Common Isomer (NOT This Protocol): 4-(4-Hydroxyphenyl)butan-2-one (Rheosmin)[1]
o CAS: 5471-51-2[1]

o Structure: Phenyl ring at C4; hydroxyl group attached directly to the phenyl ring (para-
position).[1]
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o Role: Primary raspberry odorant.[1]

This guide focuses exclusively on the C3-phenyl isomer (CAS 62559-37-9), a molecule often
utilized for its unique solubility profile and subtle balsamic-floral contribution, distinct from the
sharp fruitiness of Rheosmin.[1]

Olfactory Profile & Structure-Activity Relationship
(SAR)[1]
Sensory Characterization

Unlike the piercing fruity notes of Rheosmin, 4-Hydroxy-3-phenylbutan-2-one presents a
muted, heavier profile due to the hydroxymethyl branching which reduces vapor pressure.[1]

Attribute Description

Primary Odor Balsamic, faint floral, slightly woody/phenolic.[1]

Dried fruit (prune-like), weak raspberry
Secondary Nuances
undertone.[1]

Tenacity Medium-High (Heart-Base transition).[1]

Low (Madifier/Blender rather than character
Impact ,
impact).

Mechanistic Insight: The "Hydroxyl Anchor"

The presence of the primary hydroxyl group at C4 (beta to the ketone) creates an
intramolecular hydrogen bonding potential with the carbonyl oxygen.[1] However, in solution,
this group acts as a "solubility anchor,” significantly increasing the molecule's affinity for polar
heart notes (e.g., Phenylethyl alcohol) while retarding evaporation rates in ethanol matrices.[1]

Synthesis & Stability Logic
Synthesis Pathway (Aldol Condensation)

The molecule is synthesized via the aldol reaction of Phenylacetone (1-phenylpropan-2-one)
and Formaldehyde.[1]
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Regulatory Note: Phenylacetone is a controlled precursor (List I in many jurisdictions).[1]
Researchers must adhere to strict compliance protocols (DEA/INCB) when handling
precursors.[1]

Stability Risk: The Retro-Aldol Mechanism

Critical Application Insight: As a

-hydroxy ketone, this molecule is susceptible to retro-aldol cleavage in alkaline environments
(pH > 8).[1]

e Risk: Reversion to Phenylacetone and Formaldehyde.[1]
» Consequence: Loss of odor, release of sensitizers (Formaldehyde).[1]

e Directive:DO NOT USE in saponified products (soaps) or high-pH detergents.[1] Use
exclusively in neutral/acidic fine fragrance (Ethanol/DPG matrices).[1]

4-Hydroxy-3-phenylbutan-2-one
(Target Molecule)

Deprotonation
Retro-Aldol

Acidic Stabilization | gnolate Intermediate Cleavage Cleavage Products:
E— Phenylacetone + Formaldehyde
Alkaline Medium RS
(pH > 8.0)

Click to download full resolution via product page
Figure 1: Stability pathway showing the critical risk of retro-aldol cleavage in alkaline media.

Application Protocols
Protocol A: Solubilization & Stock Preparation

Objective: Create a stable 10% (w/w) stock solution for formulation trials.
Reagents:

e 4-Hydroxy-3-phenylbutan-2-one (Purity >98%)[1][2][3]
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e Dipropylene Glycol (DPG) - Fragrance Grade[1]
» Ethanol (SDA 40B, 190 Proof)[1]

Step-by-Step:

Thermal Prep: Gently heat DPG to 40°C on a stir plate. The target molecule is a viscous
liquid/low-melting solid; heating ensures rapid homogeneity.[1]

o Addition: Add 4-Hydroxy-3-phenylbutan-2-one slowly to the warm DPG while stirring at 300
RPM.

o Observation: The solution should remain clear. If cloudiness appears, it indicates moisture
contamination (the molecule is hygroscopic).[1]

e Cooling: Allow to cool to 20°C.

« Dilution: For fine fragrance trials, dilute this DPG pre-mix with Ethanol to reach the final 10%
concentration.

o Why DPG first? DPG acts as a humectant stabilizer, preventing the hydroxyl group from
interacting too aggressively with the ethanol headspace immediately.[1]

Protocol B: "Balsamic Berry" Accord Formulation

Objective: Utilize 4-Hydroxy-3-phenylbutan-2-one as a fixative to extend the longevity of a
red-fruit accord without adding phenolic sharpness.
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Ingredient Parts (per 1000) Role Rationale
Raspberry Ketone Primary fruit
) 15 Impact
(Rheosmin) character.[1]
4-Hydroxy-3- o Extends the fruit note;
40 Fixative )
phenylbutan-2-one bridges to heart.
N Adds woody/floral

lonone Beta 25 Modifier

depth.[1]

Enhances the
Ethyl Maltol (1% sol) 10 Sweetener )

"jammy" aspect.[1]
Hedione (Methyl Provides volume and

) ) 200 Blender o

Dihydrojasmonate) diffusion.[1]

Structural wood
Iso E Super 150 Base

support.[1]
DPG/Ethanol g.s. 1000 Solvent Diluent.[1]

Evaluation Procedure:
 Blotter Test: Dip a smelling strip into the accord.[1]
e Time Points: Evaluate at T=0, T=1hr, and T=24hr.

e Success Criteria: At T=24hr, the strip should retain a "warm, balsamic sweetness" (attributed
to the target molecule) rather than just the dry woodiness of Iso E Super.

Workflow Visualization

The following diagram illustrates the decision matrix for incorporating this molecule into a
fragrance library.
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Start: Molecule Selection

CAS 62559-37-9

Check Application pH

High pH (>8) Neutral/Acidic pH
(Soaps, Detergents) (Perfume, Lotion)

STOP: Reject Material
Risk of Formaldehyde Release

Proceed to Formulation

Select Accord Type

0.5-2% \2 - 5%

(Rose/Jasmine) (Berry/Vanilla)

:

Outcome: Adds body ] Outcome: Extends

Floral Bouquet ] Gourmand/Fruit

and balsamic depth sweetness/fixation

Click to download full resolution via product page

Figure 2: Decision matrix for safe and effective formulation.
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References

e Chemical Identity & CAS Verification

o National Center for Biotechnology Information (2026).[1] PubChem Compound Summary
for CID 12335577, 4-Hydroxy-3-phenylbutan-2-one. Retrieved from [Link][1]

o Fragrance Chemistry & Stability

o Bedoukian, P. Z. (1986).[1] Perfumery and Flavoring Synthetics.[1] Allured Publishing
Corporation.[1] (Context: Aldol condensation mechanisms and ketone stability).

e Sensory Analysis & Structure

o Arctander, S. (1969).[1] Perfume and Flavor Chemicals (Aroma Chemicals).[1] Allured
Publishing.[1] (Context: Reference for structural analogs like Benzyl Acetone and
Rheosmin).

» Regulatory Precursors

o International Narcotics Control Board (INCB).[1] (2025).[1][3] Red List - Precursors and
chemicals frequently used in the illicit manufacture of narcotic drugs and psychotropic
substances.[1] Retrieved from [Link] (Context: Phenylacetone handling).[1]

Disclaimer: This protocol is for research and development purposes only. The user assumes all
responsibility for compliance with local regulations regarding chemical precursors and safety
assessments (IFRA/RIFM).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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o To cite this document: BenchChem. [Application Note: 4-Hydroxy-3-phenylbutan-2-one in
Fragrance Formulation]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1626693/docs#application-note-4-hydroxy-3-
phenylbutan-2-one-in-fragrance-formulation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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Contact our Ph.D. Support Team for a compatibility check
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